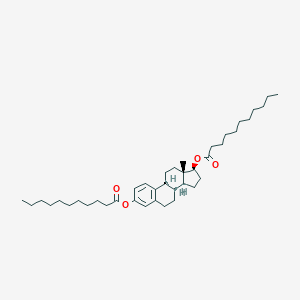
1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt
説明
1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, also known as 8-Anilinonaphthalene-1-sulfonic acid monosodium salt, is a chemical compound with the molecular formula C16H12NNaO3S . It is commonly used as a fluorescent probe for proteins on polyacrylamide gels .
Molecular Structure Analysis
The molecular structure of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is characterized by a naphthalene moiety that carries a sulfonic acid group at the 1-position and a phenylamino group at the 8-position . The molecular weight of this compound is 321.3 g/mol.Physical And Chemical Properties Analysis
1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is soluble in water, 1N NaOH, and methanol . It has a molecular weight of 321.3 g/mol. The compound appears as a dark green to brown to black powder .科学的研究の応用
Fluorescent Dye in Biological Systems
For decades, this compound, often referred to as 8-anilino-1-naphthalenesulfonic acid (ANS), has been used to study biological systems due to its environmentally sensitive fluorescent nature . It has a propensity to bind to hydrophobic pockets of proteins , making it a valuable tool in the study of protein structures and behaviors.
Protein Studies
ANS has been used to study various proteins such as serum albumin, apomyoglobin, histone, and alcohol dehydrogenase . By binding to these proteins, ANS can provide insights into their structures and functions.
Enzymatic Binding Sites
The spectral properties of ANS and its derivatives have made these fluorophores useful for studying protein binding . They can also be used to study the “polarity” in enzymatic binding sites , providing valuable information about the nature of these sites.
Neuronal Systems
ANS and its derivatives have been used to study action potentials in neuronal systems . This can provide important insights into how neurons function and communicate.
Neurodegenerative Diseases
Recently, these fluorophores have been useful in studying protein aggregation in neurodegenerative diseases like Alzheimer’s and prion diseases . This can help in understanding the mechanisms of these diseases and potentially lead to the development of new treatments.
Inclusion Complex with Cyclodextrin
ANS forms an inclusion complex with cyclodextrin . Such model systems are useful to mimic biological recognition and can be studied by measuring the change in fluorescence of free-ANS to complexed-ANS .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, also known as 1,8-Phenylacidsodiumsalt, is proteins with hydrophobic pockets . The compound has a propensity to bind to these pockets, making it a useful tool in studying biological systems .
Mode of Action
The compound interacts with its targets through a non-specific binding mechanism . It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This interaction results in changes in the protein structure and function.
Biochemical Pathways
Due to its ability to bind to hydrophobic pockets of proteins, it is likely that it influences multiple pathways, particularly those involving protein folding and function .
Result of Action
The binding of 1,8-Phenylacidsodiumsalt to proteins can result in changes in protein conformation and function . This can have various downstream effects at the molecular and cellular level, depending on the specific protein and biological system involved.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,8-Phenylacidsodiumsalt. For example, the compound’s fluorescent nature is environmentally sensitive , suggesting that changes in the local environment can affect its fluorescence properties and, potentially, its interaction with protein targets.
特性
IUPAC Name |
sodium;8-anilinonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S.Na/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNMYYVKMGHEH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82-76-8 (Parent) | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7061695 | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt | |
CAS RN |
1445-19-8 | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 8-anilinonaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
